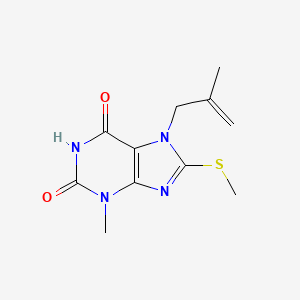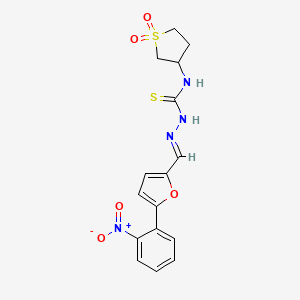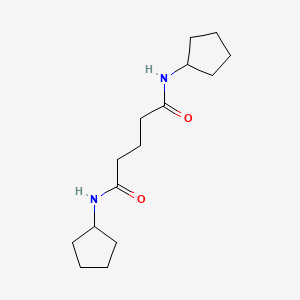
ethyl 4-(5-cyclohexyl-2-thioxo-1,3,5-triazinan-1-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(5-cyclohexyl-2-thioxo-1,3,5-triazinan-1-yl)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the thioxotriazinane family, which is known for its diverse biological activities.
Applications De Recherche Scientifique
Ethyl 4-(5-cyclohexyl-2-thioxo-1,3,5-triazinan-1-yl)benzoate has been studied extensively for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as a potential anti-cancer agent. It has been reported to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to induce apoptosis in cancer cells. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
The mechanism of action of ethyl 4-(5-cyclohexyl-2-thioxo-1,3,5-triazinan-1-yl)benzoate is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of cell proliferation, induction of apoptosis, and modulation of cell signaling pathways. This compound has been shown to inhibit the activity of various enzymes and proteins involved in cancer cell growth and survival, including topoisomerase II and Bcl-2. It has also been reported to activate the JNK signaling pathway, which plays a critical role in apoptosis.
Biochemical and Physiological Effects:
Ethyl 4-(5-cyclohexyl-2-thioxo-1,3,5-triazinan-1-yl)benzoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis. It has also been shown to reduce the levels of reactive oxygen species (ROS) in cancer cells, which play a critical role in cancer cell survival. Additionally, this compound has been reported to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl 4-(5-cyclohexyl-2-thioxo-1,3,5-triazinan-1-yl)benzoate in lab experiments include its high purity and yield, as well as its diverse biological activities. This compound has been shown to have potential applications in various fields, including medicinal chemistry and neuropharmacology. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
Orientations Futures
There are several future directions for research on ethyl 4-(5-cyclohexyl-2-thioxo-1,3,5-triazinan-1-yl)benzoate. One potential area of research is the development of more efficient synthesis methods to reduce the cost and increase the availability of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Future research could also focus on the development of analogs of ethyl 4-(5-cyclohexyl-2-thioxo-1,3,5-triazinan-1-yl)benzoate with improved biological activities and reduced toxicity.
Méthodes De Synthèse
The synthesis of ethyl 4-(5-cyclohexyl-2-thioxo-1,3,5-triazinan-1-yl)benzoate involves the reaction of 5-cyclohexyl-1,3,5-triazinane-2-thione with ethyl 4-bromobenzoate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. This synthesis method has been optimized for high yield and purity and has been reported in various scientific publications.
Propriétés
IUPAC Name |
ethyl 4-(5-cyclohexyl-2-sulfanylidene-1,3,5-triazinan-1-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2S/c1-2-23-17(22)14-8-10-16(11-9-14)21-13-20(12-19-18(21)24)15-6-4-3-5-7-15/h8-11,15H,2-7,12-13H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKZZXXBBJBRKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CN(CNC2=S)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl [(2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5829298.png)



![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5829331.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5829333.png)

![3-(5-{[(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)imino]methyl}-2-furyl)benzoic acid](/img/structure/B5829340.png)


